

Technical Guide: (5-Bromopyridin-2-yl)methanol in Medicinal Chemistry

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(5-Bromopyridin-2-yl)methanol**, a key intermediate in the development of targeted therapeutics.

Core Compound Data

(5-Bromopyridin-2-yl)methanol is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its chemical characteristics are summarized below.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₆ BrNO	[1]
Molecular Weight	188.02 g/mol	[1]
IUPAC Name	(5-bromopyridin-2-yl)methanol	[1]
CAS Number	88139-91-7	[1]
Appearance	Solid	
Melting Point	91-96 °C (for the precursor aldehyde)	

Synthetic Pathway: A Representative Protocol

The synthesis of **(5-Bromopyridin-2-yl)methanol** is often achieved through the reduction of its corresponding aldehyde, 5-bromo-2-pyridinecarboxaldehyde. The following protocol details a representative method for this type of chemical transformation, adapted from a similar reduction of a brominated pyridine aldehyde, which can be expected to yield the target molecule with high efficiency.

Experimental Protocol: Reduction of 5-Bromo-2-pyridinecarboxaldehyde

This procedure outlines the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

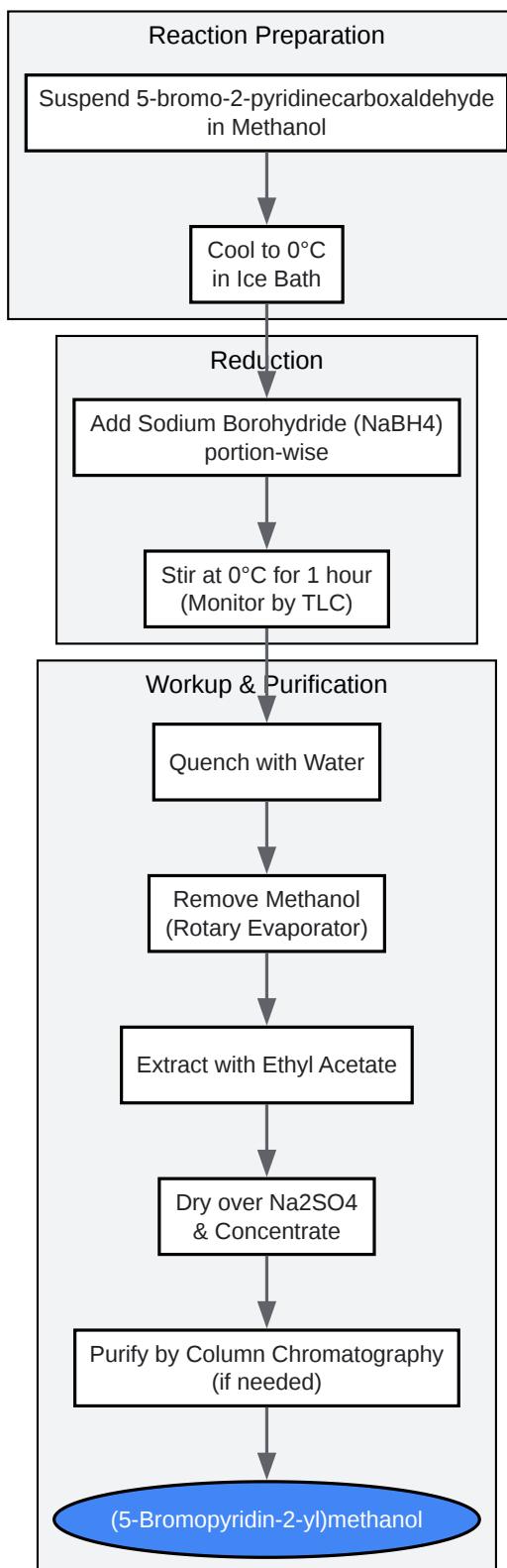
- 5-Bromo-2-pyridinecarboxaldehyde
- Sodium borohydride (NaBH_4)
- Anhydrous Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Deionized Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, create a suspension of 5-bromo-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol.
- Cooling: Place the flask in an ice bath to cool the suspension to 0°C.
- Addition of Reducing Agent: While maintaining the temperature at 0°C and stirring, slowly add sodium borohydride (1.1 equivalents) in portions to the suspension.
- Reaction Monitoring: Stir the reaction mixture at 0°C for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: Re-dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water.
- Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **(5-Bromopyridin-2-yl)methanol** can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **(5-Bromopyridin-2-yl)methanol** from its aldehyde precursor.



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Synthetic workflow for **(5-Bromopyridin-2-yl)methanol**.

Application in Drug Development

(5-Bromopyridin-2-yl)methanol and its precursors are significant in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The pyridine ring can act as a scaffold that mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases. The bromo- and hydroxyl- functionalities provide reactive sites for further molecular modifications, allowing for the development of potent and selective inhibitors for various kinases implicated in diseases such as cancer. For instance, brominated pyridines are key intermediates in the synthesis of inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R).^[2]

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References

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